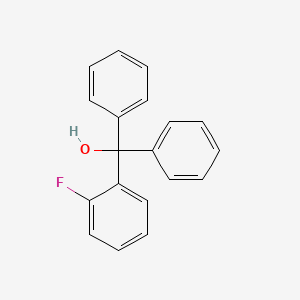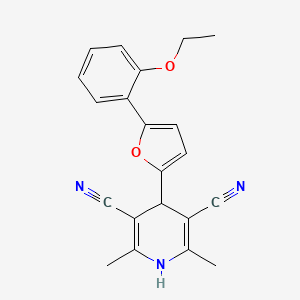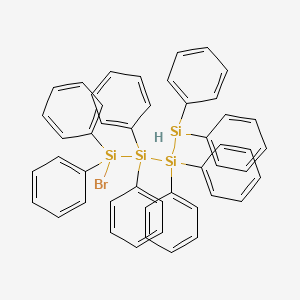
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group, a trimethoxyphenyl group, and an oxazolinone ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one typically involves the condensation of 2-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolinone ring using a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxybenzylidene)-2-phenyl-2-oxazolin-5-one: Similar structure but lacks the trimethoxyphenyl group.
4-(2-Hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-2-oxazolin-5-one: Similar structure with fewer methoxy groups on the phenyl ring.
4-(2-Hydroxybenzylidene)-2-(4-methoxyphenyl)-2-oxazolin-5-one: Similar structure with a single methoxy group on the phenyl ring.
Uniqueness
The presence of the trimethoxyphenyl group in 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one imparts unique chemical properties and potential biological activities compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H17NO6 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
(4E)-4-[(2-hydroxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO6/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-20-13(19(22)26-18)8-11-6-4-5-7-14(11)21/h4-10,21H,1-3H3/b13-8+ |
Clave InChI |
UXQMWNDXADTNHS-MDWZMJQESA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C/C3=CC=CC=C3O)/C(=O)O2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CC=C3O)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)




![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)
![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)

![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)



